![molecular formula C16H32O2 B10820575 Hexadecanoic-2,2,16,16,16-d5 acid](/img/no-structure.png)
Hexadecanoic-2,2,16,16,16-d5 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitic Acid-d5, also known as hexadecanoic-15,15,16,16,16-d5 acid, is a deuterated form of palmitic acid. It is a 16-carbon saturated fatty acid with five deuterium atoms replacing hydrogen atoms at specific positions. This compound is primarily used as an internal standard for the quantification of palmitic acid in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Palmitic Acid-d5 typically involves the deuteration of palmitic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of Palmitic Acid-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity deuterated palmitic acid. The final product is then subjected to rigorous quality control measures to ensure its suitability for use as an analytical standard .
Analyse Chemischer Reaktionen
Types of Reactions
Palmitic Acid-d5 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed
Oxidation: Palmitic acid derivatives
Reduction: Alcohols
Substitution: Substituted palmitic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Palmitic Acid-d5 has a wide range of scientific research applications, including:
Wirkmechanismus
Palmitic Acid-d5 exerts its effects primarily through its role as an internal standard in analytical techniques. By providing a stable reference point, it allows for accurate quantification of palmitic acid in complex biological and chemical samples. The molecular targets and pathways involved in its action are similar to those of palmitic acid, which include interactions with various enzymes and receptors involved in lipid metabolism and signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitic Acid: The non-deuterated form of Palmitic Acid-d5, commonly found in animals and plants.
Stearic Acid: An 18-carbon saturated fatty acid with similar properties and applications.
Oleic Acid: A monounsaturated fatty acid with one double bond, differing in its chemical reactivity and biological roles.
Uniqueness
Palmitic Acid-d5 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical techniques. The presence of deuterium atoms provides distinct mass spectrometric signatures, allowing for precise quantification and differentiation from non-deuterated palmitic acid .
Eigenschaften
Molekularformel |
C16H32O2 |
---|---|
Molekulargewicht |
261.45 g/mol |
IUPAC-Name |
2,2,16,16,16-pentadeuteriohexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,15D2 |
InChI-Schlüssel |
IPCSVZSSVZVIGE-GJZIZAJSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCC([2H])([2H])C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.